6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide
Description
This compound is a complex tricyclic heterocyclic molecule featuring a fused triaza-tricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure includes a 2-methoxyethyl substituent at position 7, an imino group at position 6, and a carbothioamide moiety at position 3.
Properties
IUPAC Name |
6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-22-7-6-20-12(16)9(13(17)23)8-10-14(20)18-11-4-2-3-5-19(11)15(10)21/h2-5,8,16H,6-7H2,1H3,(H2,17,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTXTQHMXRTYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)C(=S)N)C(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617697-22-0 | |
| Record name | 2-IMINO-1-(2-METHOXYETHYL)-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOTHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the imino, methoxyethyl, and carbothioamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tricyclic or Spiro Systems
- 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Structural Differences:
- The target compound has a fused triazatricyclo system, whereas this analogue features a spiro[4.5]decane core with oxa-aza bridging.
- The methoxyethyl group in the target compound contrasts with the benzothiazolyl and dimethylaminophenyl substituents in the analogue. Functional Groups: Both contain sulfur (carbothioamide vs. benzothiazole) and carbonyl groups, but the analogue lacks the imino group present in the target compound. Synthetic Relevance: The analogue’s synthesis involves condensation reactions with aromatic amines, suggesting that similar strategies could apply to the target compound’s derivatization .
Cephalosporin Derivatives with Bicyclic Systems
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (): Core Structure: The cephalosporin’s bicyclic β-lactam system (5-thia-1-azabicyclo[4.2.0]oct-2-ene) is less complex than the target compound’s tricyclic framework. Bioactivity Context: Cephalosporins are clinically used antibiotics, whereas the target compound’s carbothioamide group may confer distinct mechanisms, such as kinase inhibition or metal chelation. Substituent Comparison: The thiadiazolylthio and tetrazolyl groups in cephalosporins differ from the methoxyethyl and imino groups in the target compound, impacting solubility and target specificity .
Methoxytryptamine Derivatives
- 3-(2-Aminoethyl)-5-methoxyindole (5-Methoxytryptamine) (): Structural Simplicity: This indole derivative lacks the fused polycyclic system of the target compound but shares a methoxyethyl side chain. Functional Role: Methoxytryptamines are neuroactive ligands for serotonin receptors, highlighting the pharmacological relevance of methoxy groups. The target compound’s methoxyethyl substituent may similarly influence receptor binding .
Biological Activity
The compound 6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide is a complex organic molecule characterized by its unique tricyclic structure and various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and mechanisms of action.
Structural Characteristics
This compound features:
- A triazatricyclo framework , which is significant for its chemical reactivity.
- Functional groups including an imino group , carbonyl groups , and a methoxyethyl moiety that enhance its biological interactions.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : Approximately 342.38 g/mol
Antimicrobial Properties
Research indicates that compounds similar to 6-imino-7-(2-methoxyethyl)-2-oxo have shown antimicrobial activity against various pathogens. The presence of the triazine core is often linked to enhanced antimicrobial effects.
Anticancer Potential
Studies have suggested that the compound may possess anticancer properties . The tricyclic structure allows for interactions with specific receptors involved in cancer cell proliferation and survival pathways.
Enzyme Inhibition
The unique arrangement of functional groups enables the compound to act as an enzyme inhibitor , potentially modulating metabolic pathways critical in disease processes.
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : Interaction studies using techniques like surface plasmon resonance (SPR) suggest significant binding to various enzymes and receptors.
- Modulation of Biological Pathways : The compound's ability to fit into specific biological receptors allows it to modulate their activity, influencing downstream signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how 6-imino-7-(2-methoxyethyl)-2-oxo stands out among structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-imino-N-(4-methoxyphenyl)methyl derivative | Triazine core with methoxy substitution | Antimicrobial |
| Triazine-based anticancer agent | Similar triazine core | Anticancer |
| Amino acid derivative | Triazine with amino acid side chain | Enzyme inhibition |
This table illustrates the diverse biological activities associated with compounds sharing structural characteristics with 6-imino-7-(2-methoxyethyl)-2-oxo.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as a new class of antibiotics.
- Cancer Cell Studies : In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting a pathway for therapeutic application in oncology.
- Enzyme Interaction Studies : Research utilizing isothermal titration calorimetry (ITC) revealed that the compound effectively inhibits specific enzymes involved in metabolic disorders, indicating its potential use in drug development for these conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
